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Compound of Interest

Compound Name: OM-189

Cat. No.: B15577346

Disclaimer: The compound referred to as "OM-189" in this guide is assumed to be the novel
central nervous system-penetrant small-molecule drug candidate MW01-6-189WH (also known
as MW189), based on currently available public information. This guide has been developed to
support researchers, scientists, and drug development professionals in addressing common
challenges during in vivo experiments with this compound.

Frequently Asked Questions (FAQs)

Q1: What is OM-189 and what is its mechanism of action?

Al: OM-189 (MWO01-6-189WH) is a novel, CNS-penetrant small molecule designed to
selectively suppress the overproduction of proinflammatory cytokines induced by injury or
disease.[1][2] Its primary mechanism involves attenuating the inflammatory responses of
overstimulated glial cells (microglia and astrocytes), thereby limiting the progression of
neuroinflammation and subsequent neurological damage.[1][2][3] It helps restore activated glial
signaling pathways back towards homeostasis.[3]

Q2: What is the standard formulation for OM-189 for in vivo use?

A2: The drug substance is a hydrochloride hydrate, which is a light yellow to orange powder
soluble in water.[1] For intravenous (IV) administration, the drug product is a sterile
concentrated solution in 0.9% sodium chloride at a concentration of 2.5 mg/mL. This solution is
acidic, with a pH of approximately 2.4.[1] It is critical to dilute this concentrate with saline to a
pH greater than 3.0 before administration to minimize local tissue irritation.[1]
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Q3: What are the reported effective doses of OM-189 in animal models?

A3: Preclinical studies in mouse models of Traumatic Brain Injury (TBI) and Intracerebral
Hemorrhage (ICH) have shown OM-189 to be effective at low doses. A dose of 1 mg/kg has
been reported to reduce microglial activation, neuronal degeneration, cerebral edema, and
improve cognitive and vestibular deficits.[1][2][3] Efficacy was observed even when the initial
dose was administered up to 6 hours post-injury.[1][2]

Q4: What is the known safety and toxicology profile of OM-189?

A4: In preclinical toxicology studies involving twice-daily intravenous dosing in rats and dogs for
14 days, and once-daily oral dosing for 28 days, OM-189 was well-tolerated with no significant
adverse effects at the highest doses tested.[1] Standard immunological parameters were not
altered with repeat dosing.[1] In a first-in-human Phase 1 study, the most common drug-related
adverse event was mild to moderate infusion-site reactions, likely due to the acidity of the drug
solution.[1][4] No other clinically significant concerns were noted regarding vital signs, ECGs, or
safety laboratory results.[1][4]

Troubleshooting Guide

Problem 1: | am observing precipitation or solubility issues when preparing OM-189 for
injection.

e Question: My OM-189 solution is cloudy or contains precipitates after dilution. What should |
do?

e Answer:

o Confirm the Diluent: Ensure you are diluting the stock solution with 0.9% sodium chloride
(saline) as specified. Using other buffers or vehicles may alter the pH and affect solubility.

o Check the Final pH: The concentrated stock solution is acidic (pH ~2.4). While it needs to
be diluted, ensure the final pH of the administration-ready solution is above 3.0.[1]
Extreme shifts in pH during dilution could cause the compound to precipitate. You may
need to adjust the pH of your final diluted solution carefully.
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o Prepare Fresh Solutions: OM-189 solutions should be prepared fresh before each use to
ensure stability and prevent degradation or precipitation over time.

o Filter the Solution: Before injection, filter the final diluted solution through a 0.22 um sterile
filter. This will remove any micro-precipitates and ensure a sterile solution for
administration.

Problem 2: Animals are showing signs of distress or irritation at the injection site.

» Question: My mice are exhibiting behaviors indicative of pain or irritation (e.g., excessive
grooming, scratching) at the intravenous injection site. How can | mitigate this?

e Answer:

o Verify Final pH of Injectate: Infusion-site reactions have been noted in clinical trials and
are likely related to the drug solution's acidity.[1][4] Double-check that your final diluted
solution for injection has a pH greater than 3.0. A pH closer to physiological neutrality (pH
7.4) is ideal if it can be achieved without compromising solubility.

o Slow Down the Infusion Rate: If administering via 1V infusion, a slower rate can help to
minimize local concentration of the acidic solution in the vein, reducing irritation.

o Ensure Proper Dilution: Confirm that the stock solution has been sufficiently diluted. A
higher concentration of the acidic formulation is more likely to cause irritation.

o Alternate Injection Sites: If multiple injections are required over the course of the
experiment, alternate between different injection sites (e.g., left and right lateral tail veins)
to allow tissue recovery.

Problem 3: | am not observing the expected therapeutic effect in my TBI/ICH model.

e Question: | administered OM-189 at the recommended 1 mg/kg dose, but | am not seeing a
reduction in neuroinflammation or improvement in functional outcomes. What could be

wrong?

e Answer:
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o Timing of Administration: The therapeutic window is crucial. While efficacy has been
shown with administration up to 6 hours post-injury, the effect may be more robust with
earlier intervention.[1][2] Ensure your dosing schedule is consistent and within this
window.

o Route of Administration: The reported preclinical efficacy studies primarily utilized
intravenous administration.[1] If you are using a different route (e.g., intraperitoneal, oral),
the pharmacokinetics will be different, potentially leading to lower brain exposure and
reduced efficacy. Oral administration was tested in toxicology studies, but efficacy data for
this route is not detailed in the provided search results.[1]

o Severity of Injury: The severity of the induced TBI or ICH can significantly impact the
outcome. An overly severe injury may overwhelm the therapeutic capacity of the
compound. Ensure your injury model is consistent, reproducible, and calibrated to a level
where therapeutic intervention is feasible.

o Endpoint Selection and Timing: The protective effects of OM-189 on neurological
endpoints may become apparent days or even weeks after administration.[1] Ensure your
behavioral and histological analyses are timed appropriately to capture these long-term
effects. For example, cytokine levels may be assessed acutely (hours to days post-injury),
while cognitive deficits and neuronal degeneration are often measured at later time points.

Quantitative Data Summary

Table 1: OM-189 (MW01-6-189WH) Compound Properties
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Property Value Source

6-phenyl-4-(pyridin-4-yl)-3-(4-
Chemical Name (pyrimidin-2-yl)piperazin-1- [1]
yl)pyridazine

Molecular Formula Ca23H21N7 [1]

Molecular Weight 395.47 g/mol [1]

] Hydrochloride hydrate (light
Formulation [1]
yellow to orange powder)

) 2.5 mg/mL in 0.9% NacCl (pH
IV Stock Solution 2.4) [1]

Administration Solution Diluted with saline to pH > 3.0 [1]

Table 2: Summary of In Vivo Efficacy in Acute Brain Injury Models

Administration

Animal Model Dose Key Findings Source
Route
Reduced
microglial
activation,
Mouse Traumatic
o 1 mg/kg Intravenous (1V) neuronal [1][2]
Brain Injury (TBI) )
degeneration,

and cognitive

deficits.
Reduced
Mouse
cerebral edema
Intracerebral
1 mg/kg Intravenous (1V) and [1][3]
Hemorrhage .
vestibulomotor
(ICH)

deficits.

Experimental Protocols
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Disclaimer: The specific, detailed protocols for the original preclinical studies of OM-189
(MWO01-6-189WH) were not available in the public-domain literature reviewed. The following
are representative protocols for common mouse models of Traumatic Brain Injury and
Intracerebral Hemorrhage, into which the administration of OM-189 can be integrated.

1. Representative Protocol: Controlled Cortical Impact (CCI) Model of TBI in Mice
e Animals: Adult male C57BL/6 mice (10-12 weeks old, 22-28q).

e Anesthesia: Anesthetize the mouse with isoflurane (3-4% for induction, 1-1.5% for
maintenance) in an oxygen/air mixture. Confirm proper anesthetic depth by lack of pedal
withdrawal reflex.

e Surgical Procedure:

o Place the mouse in a stereotaxic frame and maintain body temperature at 37°C using a
heating pad.

o Shave the scalp, and sterilize the area with povidone-iodine and ethanol swabs.
o Make a midline incision to expose the skull.

o Perform a craniotomy (e.g., 4 mm diameter) over the parietal cortex, between bregma and
lambda, keeping the dura mater intact.

o Induce the injury using an electronically controlled pneumatic impactor device with a 3 mm
tip. Impact parameters should be standardized (e.g., velocity: 3.5 m/s, depth: 1.0 mm,
dwell time: 150 ms).

o Following impact, replace the bone flap (if applicable) or cover the craniotomy with a
sterile cap, and suture the scalp.

e OM-189 Administration:

o Prepare OM-189 for IV injection at a concentration that allows for a 1 mg/kg dose in a
suitable volume (e.g., 5-10 mL/kg).
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o Within the desired therapeutic window (e.g., 30 minutes to 6 hours post-CCl), administer
the prepared dose or vehicle (saline) via the lateral tail vein.

o Post-Operative Care: Administer post-operative analgesia (e.g., buprenorphine) and allow
the animal to recover on a heating pad. Monitor for any signs of distress.

o Endpoint Analysis:

o Behavioral: Assess motor and cognitive function using tests such as the rotarod, beam
walk, and Morris water maze at various time points (e.g., 1, 3, 7, 14, and 28 days post-

injury).

o Histological: At the study endpoint, perfuse animals with saline followed by 4%
paraformaldehyde. Collect brains for analysis of lesion volume, microglial activation (Ibal
staining), and neuronal degeneration (Fluoro-Jade staining).

2. Representative Protocol: Collagenase-Induced Model of ICH in Mice
e Animals: Adult male CD-1 mice (10-12 weeks old, 25-30g).
o Anesthesia and Stereotaxic Surgery:

o Anesthetize the mouse and secure it in a stereotaxic frame as described for the CCl
model.

o Make a scalp incision and drill a small burr hole over the target region (e.g., the striatum,
coordinates relative to bregma: +0.5 mm anterior, +2.2 mm lateral, -3.0 mm ventral).

e Induction of Hemorrhage:

o Slowly infuse a low dose of bacterial collagenase VII-S (e.g., 0.05 U in 0.5 uL sterile
saline) into the striatum over 5 minutes using a microinfusion pump.

o Leave the needle in place for an additional 10 minutes to prevent reflux.
o Slowly withdraw the needle, apply bone wax to the burr hole, and suture the scalp.

e OM-189 Administration:
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o At a predetermined time post-ICH induction (e.g., 3 hours), administer 1 mg/kg OM-189 or
vehicle (saline) intravenously via the tail vein.

o Post-Operative Care: Provide analgesia and supportive care as described for the TBI model.
e Endpoint Analysis:

o Neurological Deficit Scoring: Assess neurological function at 24, 48, and 72 hours post-
ICH using a standardized scoring system (e.g., Bederson score).

o Edema Measurement: At a predetermined endpoint (e.g., 72 hours), euthanize the animal,
remove the brain, and measure brain water content (wet-dry weight method) to quantify
edema.

o Histological Analysis: Perfuse animals and collect brains for hematoma volume
measurement and immunohistochemical analysis of inflammatory markers (e.g., TNF-q,
IL-13) and neuronal injury.

Visualizations
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Unexpected Result or Issue Observed

Check diluent & final pH (>3.0).
Prepare fresh solution & filter.

Verify final pH of injectate.
Slow infusion rate. Dilute further.

Verify timing of administration
(e.g., <6h post-injury).

Confirm correct route (1V).
Consider PK differences.

Assess injury model severity
and endpoint timing.

Click to download full resolution via product page

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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